molecular formula C9H14N2O B3199924 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL CAS No. 1017209-70-9

3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL

Cat. No.: B3199924
CAS No.: 1017209-70-9
M. Wt: 166.22 g/mol
InChI Key: KXCFZIVKJRDVEX-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL: is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the alkylation of 4-pyridinemethanol with 3-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols with the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

  • 3-Amino-2-(pyridin-3-ylmethyl)propan-1-OL
  • 3-Amino-2-(pyridin-2-ylmethyl)propan-1-OL
  • 3-(N-methyl-N-alkyl)-amino-2-methoxymethylenepropan-1-OL derivatives

Uniqueness: 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is unique due to the position of the pyridine ring, which influences its binding properties and reactivity. The presence of the amino and hydroxyl groups in specific positions allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-9(7-12)5-8-1-3-11-4-2-8/h1-4,9,12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCFZIVKJRDVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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